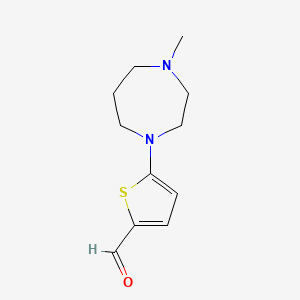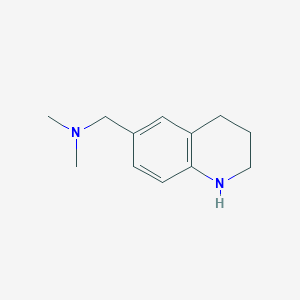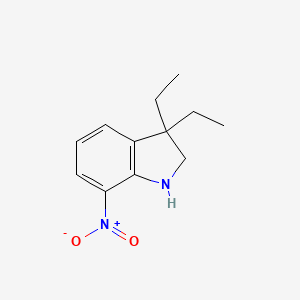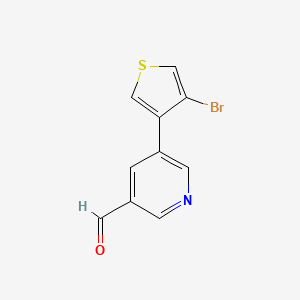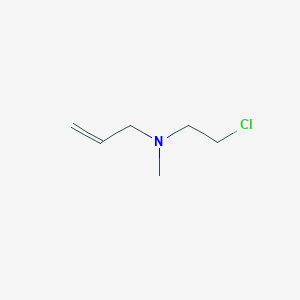
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine is an organic compound with the molecular formula C6H12ClN It is a tertiary amine that contains a chloroethyl group, a methyl group, and a prop-2-en-1-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine typically involves the reaction of N-methylprop-2-en-1-amine with 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the amine group of N-methylprop-2-en-1-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Ethyl-substituted amines.
Substitution: Various substituted amines, thiols, or alcohols depending on the nucleophile used.
科学研究应用
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine involves its interaction with nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophiles such as thiols and amines in proteins and nucleic acids, potentially leading to modifications in their structure and function. This reactivity is the basis for its potential use in drug development and other applications.
相似化合物的比较
Similar Compounds
(2-Chloroethyl)(methyl)amine: Lacks the prop-2-en-1-yl group, making it less versatile in chemical reactions.
(2-Chloroethyl)(ethyl)(prop-2-en-1-yl)amine: Contains an ethyl group instead of a methyl group, which can affect its reactivity and applications.
(2-Chloroethyl)(methyl)(prop-1-en-1-yl)amine: The position of the double bond is different, leading to variations in chemical behavior.
属性
分子式 |
C6H12ClN |
|---|---|
分子量 |
133.62 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C6H12ClN/c1-3-5-8(2)6-4-7/h3H,1,4-6H2,2H3 |
InChI 键 |
NQVHCGAZGCUYDB-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCl)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


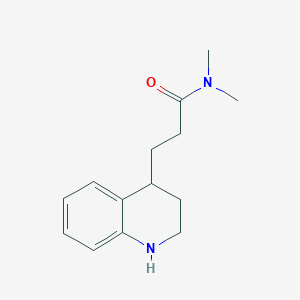
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13197346.png)
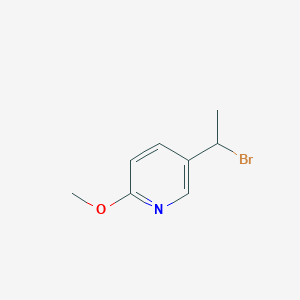
![4-Chloro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13197364.png)
